Home > Products > Screening Compounds P111726 > 17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole
17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole - 144177-30-0

17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole

Catalog Number: EVT-285553
CAS Number: 144177-30-0
Molecular Formula: C29H33N3O
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WIN 51,708 is a neurokinin-1 receptor antagonist.
Classification

This compound can be classified as:

  • Chemical Class: Steroidal compound with benzimidazole moiety.
  • Molecular Formula: C29H33N3O.
  • CAS Number: Not specifically listed, but can be referenced through its chemical name in databases.
Synthesis Analysis

The synthesis of 17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole typically involves multi-step organic reactions. A general synthetic route may include the following steps:

  1. Starting Materials: The synthesis often begins with steroid precursors such as 5-alpha-androstane derivatives.
  2. Formation of Ethynyl Group: The introduction of the ethynyl group at the 17-alpha position can be achieved through Sonogashira coupling or similar reactions involving alkynes and halides.
  3. Benzimidazole Formation: The benzimidazole structure can be synthesized via cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds under acidic or basic conditions.
  4. Final Modifications: Subsequent modifications may involve hydroxylation at the 17-beta position to yield the final product.

The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yields and purity .

Molecular Structure Analysis

The molecular structure of 17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole features:

  • Steroidal Backbone: The compound retains a steroidal core typical of androgens.
  • Ethynyl Group: The presence of an ethynyl substituent at the 17-alpha position enhances its biological activity.
  • Benzimidazole Ring: This moiety contributes to the compound's pharmacological properties and is indicative of its potential bioactivity.

The stereochemistry around the steroidal framework is crucial for its biological function, often requiring specific configurations for optimal receptor interaction .

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Hydroxylation Reactions: Hydroxyl groups can be added or modified using reagents like boron tribromide or lithium aluminum hydride.
  2. Esterification: The hydroxyl groups can undergo esterification to form more lipophilic derivatives, potentially enhancing bioavailability.
  3. Reduction Reactions: Reduction of double bonds or functional groups can alter the activity profile of the compound.

These reactions are essential for modifying the pharmacokinetic properties and enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action for 17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole is primarily linked to its interaction with androgen receptors. Upon binding to these receptors:

  1. Receptor Activation: The compound acts as an agonist or antagonist depending on its structural conformation and the specific receptor subtype.
  2. Gene Regulation: Activation leads to transcriptional regulation of genes involved in various physiological processes such as muscle growth and metabolism.

In vitro studies have demonstrated its potential effects on cellular pathways associated with cancer cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Molecular Weight: Approximately 445 g/mol.
  • Solubility: Solubility in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of similar steroids.

These properties are critical for determining formulation strategies for pharmaceutical applications .

Applications

The potential applications of 17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole include:

  1. Pharmaceutical Development: Investigated for use in hormone replacement therapies and anabolic agents.
  2. Cancer Treatment: Research indicates potential anti-cancer properties through modulation of androgen receptor signaling pathways.
  3. Biochemical Research: Utilized in studies exploring steroid hormone mechanisms and their effects on cellular processes.

Properties

CAS Number

144177-30-0

Product Name

17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole

IUPAC Name

(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),17,19,21,23,25-hexaen-8-ol

Molecular Formula

C29H33N3O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C29H33N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,17,19-22,33H,9-16H2,2-3H3/t19-,20+,21-,22-,27-,28-,29-/m0/s1

InChI Key

AIIXYCDTEGICEE-HZVAOYAWSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C

Solubility

Soluble in DMSO

Synonyms

17-hydroxy-17-ethynyl-5alpha-androstano(3,2-b)pyrimido(1,2-a)benzimidazole
WIN 51708
WIN-51708

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.